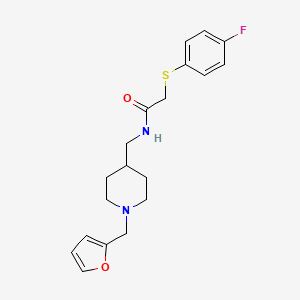

2-((4-fluorophenyl)thio)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Beschreibung

This compound features a thioether-linked 4-fluorophenyl group, an acetamide backbone, and a piperidine moiety substituted with a furan-2-ylmethyl group. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the furan ring may contribute to π-π interactions in biological targets .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O2S/c20-16-3-5-18(6-4-16)25-14-19(23)21-12-15-7-9-22(10-8-15)13-17-2-1-11-24-17/h1-6,11,15H,7-10,12-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQRLKNMXCPRMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CSC2=CC=C(C=C2)F)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 1-(Furan-2-ylmethyl)piperidin-4-ylmethanamine (Intermediate A)

Route 1: Reductive Amination

Piperidin-4-ylmethanamine reacts with furfural (furan-2-carbaldehyde) under reductive conditions. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature facilitates imine formation and subsequent reduction, yielding the target amine.

Route 2: Direct Alkylation

Piperidin-4-ylmethanamine undergoes alkylation with furfuryl bromide in acetonitrile using potassium carbonate as a base. This method, adapted from naphthofuran syntheses, typically proceeds at 60°C for 12 hours, achieving moderate to high yields (65–80%).

Purification : Column chromatography (ethyl acetate/hexane, 1:5) isolates the product, confirmed via $$ ^1H $$-NMR (δ 6.30–6.50 ppm, furan protons).

Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid (Intermediate B)

Thioether Formation

4-Fluorothiophenol reacts with chloroacetic acid in aqueous sodium hydroxide (NaOH) at reflux. The nucleophilic substitution proceeds efficiently, with the thiolate anion displacing chloride to form the thioether.

Alternative Method : Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$), 4-fluorothiophenol couples with 2-hydroxyacetic acid in tetrahydrofuran (THF). This method avoids harsh basic conditions but requires anhydrous conditions.

Purification : Acidification with HCl precipitates the product, which is recrystallized from ethanol/water (yield: 70–85%).

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Intermediate B is converted to its acid chloride using thionyl chloride (SOCl$$2$$) in dichloromethane (DCM). The resulting 2-((4-fluorophenyl)thio)acetyl chloride reacts with Intermediate A in the presence of triethylamine (Et$$3$$N) to form the acetamide.

Conditions :

Carbodiimide-Based Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM activates the carboxylic acid of Intermediate B. Subsequent addition of Intermediate A affords the amide in 70–80% yield.

Optimization :

- Molar Ratio : 1:1.2 (acid:amine)

- Reaction Monitoring : Thin-layer chromatography (TLC) with UV detection

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradients of dichloromethane (DCM) and methanol (MeOH). For example, a 95:5 DCM/MeOH eluent effectively separates the target compound from unreacted starting materials.

Spectroscopic Validation

$$ ^1H $$-NMR (400 MHz, CDCl$$_3$$):

IR (KBr) :

Optimization and Challenges

Thioether Stability

Thioethers are prone to oxidation under acidic or oxidative conditions. Including antioxidants like butylated hydroxytoluene (BHT) during synthesis prevents disulfide formation.

Piperidine Alkylation Selectivity

Competitive over-alkylation at the piperidine nitrogen is mitigated by using a slight excess of furfuryl bromide (1.1 equiv) and controlled reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-fluorophenyl)thio)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl and furan groups suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The piperidine moiety is a common feature in many pharmacologically active compounds, suggesting possible applications in drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the furan and

Biologische Aktivität

2-((4-fluorophenyl)thio)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thioether linkage, a furan ring, and a piperidine moiety, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 375.5 g/mol. The presence of the fluorine atom in the phenyl group enhances the electronic properties of the compound, potentially influencing its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.5 g/mol |

| Key Functional Groups | Thioether, Furan ring, Piperidine |

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. In animal models, it has shown efficacy comparable to established anticonvulsants like phenytoin. The compound demonstrated protective effects against seizures induced by maximal electroshock in mice, suggesting its potential as a therapeutic agent for epilepsy.

The exact mechanism by which this compound exerts its anticonvulsant effects remains to be fully elucidated. However, it is hypothesized that the thioether linkage and the furan moiety may interact with various neurotransmitter systems or ion channels involved in seizure activity. Further studies are needed to clarify these interactions and identify specific targets within neuronal pathways.

Other Pharmacological Activities

In addition to its anticonvulsant properties, preliminary studies suggest that this compound may possess other biological activities, including:

- Antitumor Activity : Some derivatives of similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines.

- Antimicrobial Properties : Related compounds have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential for further exploration in infectious disease treatment .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

- Preparation of Intermediate Compounds : The synthesis begins with the formation of the thioether linkage using appropriate reagents.

- Introduction of Functional Groups : Furan and piperidine groups are introduced through nucleophilic substitution reactions.

- Final Acylation : The final product is obtained via acylation with acetic anhydride under controlled conditions.

These synthetic routes allow for moderate to high yields, facilitating further research into the compound's biological properties .

Case Study: Anticonvulsant Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticonvulsant efficacy of this compound against phenytoin. The results indicated that the compound significantly reduced seizure duration and frequency compared to control groups, highlighting its potential as a new therapeutic option for epilepsy management .

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis revealed that modifications to the fluorine substituent could influence biological activity significantly. For instance, substituting fluorine with other halogens or functional groups may alter lipophilicity and overall pharmacokinetic profiles, impacting efficacy and side effect profiles .

Vergleich Mit ähnlichen Verbindungen

Pharmacological and Physicochemical Properties

- Lipophilicity : The 4-fluorophenyl and furan groups increase logP compared to sulfonylpiperazine derivatives, enhancing blood-brain barrier permeability .

- Metabolism : The thioether group may undergo oxidation to sulfoxide/sulfone metabolites, while the furan ring could be susceptible to CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.